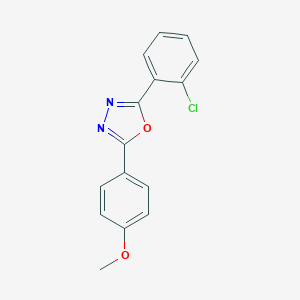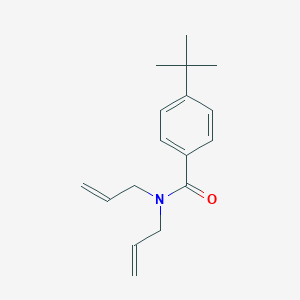
N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide, also known as MPA, is a chemical compound that has been widely used in scientific research. MPA is a fluorescent probe that can be used to detect protein conformational changes, protein-protein interactions, and enzyme activity.
Mecanismo De Acción
N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is a fluorescent probe that binds to proteins through a covalent bond with the amide group. The binding of this compound to proteins causes a change in the fluorescence intensity of this compound. The change in fluorescence intensity can be used to detect protein conformational changes, protein-protein interactions, and enzyme activity.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that can be used in cell-based assays and animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide as a fluorescent probe are its high sensitivity, low toxicity, and ease of use. This compound can be used in a variety of cell-based assays and animal studies. The limitations of using this compound are its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
Direcciones Futuras
There are many future directions for the use of N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide in scientific research. One direction is the development of new fluorescent probes based on this compound. Another direction is the use of this compound in the study of protein-protein interactions in living cells. This compound can also be used in the development of new drugs that target specific proteins. Finally, this compound can be used in the study of protein conformational changes in diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide involves the reaction of 6-methoxy-2-aminobenzothiazole with propanoyl chloride in the presence of a base. The reaction produces this compound as a white solid with a melting point of 128-130°C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been widely used in scientific research as a fluorescent probe. It can be used to detect protein conformational changes, protein-protein interactions, and enzyme activity. This compound has been used to study the conformational changes of proteins such as calmodulin, tubulin, and RNA polymerase. It has also been used to study the interaction between proteins such as the interaction between calmodulin and myosin light chain kinase. This compound has been used to study the activity of enzymes such as protein kinase C and phospholipase A2.
Propiedades
Fórmula molecular |
C11H12N2O2S |
|---|---|
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H12N2O2S/c1-3-10(14)13-11-12-8-5-4-7(15-2)6-9(8)16-11/h4-6H,3H2,1-2H3,(H,12,13,14) |
Clave InChI |
UAVSMPZIKNDTLX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
SMILES canónico |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B250523.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B250529.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide](/img/structure/B250530.png)
![N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B250531.png)
![2-[(ethylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B250533.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)
![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)

![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B250545.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)
